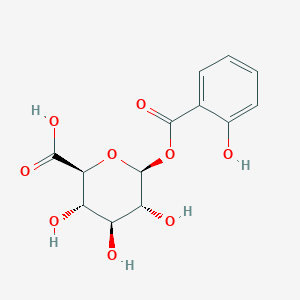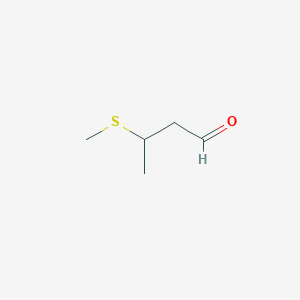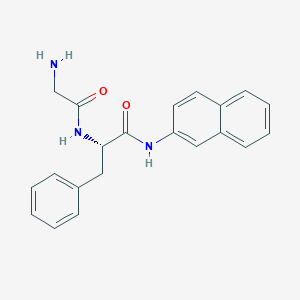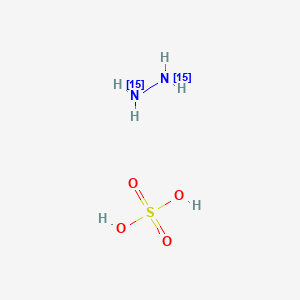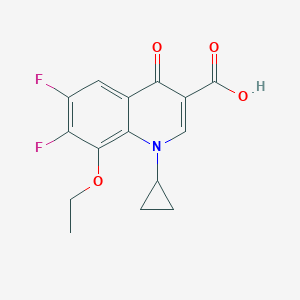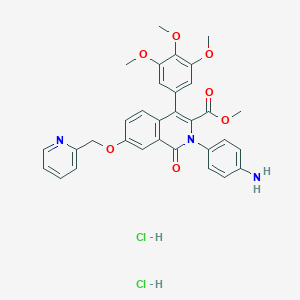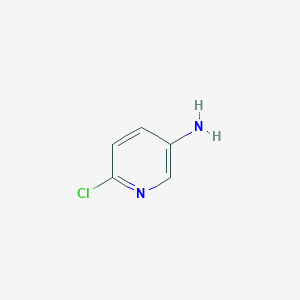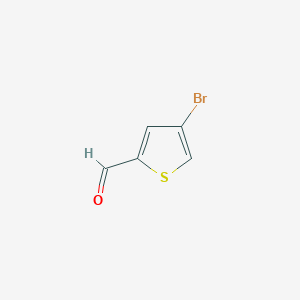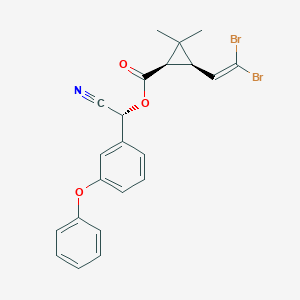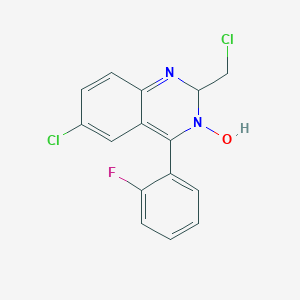
6-chloro-2-(chloromethyl)-4-(2-fluorophenyl)-3-hydroxy-2H-quinazoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-chloro-2-(chloromethyl)-4-(2-fluorophenyl)-3-hydroxy-2H-quinazoline, also known as 6-Chloro-2-chloromethyl-4-fluorophenyl-3-hydroxyquinazoline, is a synthetic quinazoline-based compound with potential biological applications. It is an aromatic heterocyclic compound that belongs to the quinazoline family and is composed of a benzene ring, a pyridine ring, and a chlorine atom. This compound has been studied for its potential use in various scientific research applications, including drug delivery systems, cancer therapy, and antimicrobial agents.
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway of the compound '6-chloro-2-(chloromethyl)-4-(2-fluorophenyl)-3-hydroxy-2H-quinazoline' involves the conversion of commercially available starting materials through a series of reactions to obtain the desired product.
Starting Materials
2-fluoroaniline, 2-chloroacetyl chloride, 6-chloro-3-hydroxy-2H-quinazolin-4-one, sodium hydroxide, hydrochloric acid, water, ethyl acetate, sodium bicarbonate, magnesium sulfate, methanol, triethylamine, thionyl chloride, dimethylformamide, chloroacetic acid
Reaction
2-fluoroaniline is reacted with 2-chloroacetyl chloride in the presence of triethylamine and dimethylformamide to form 2-(2-chloroacetyl)-2-fluoroaniline..
2-(2-chloroacetyl)-2-fluoroaniline is then reacted with 6-chloro-3-hydroxy-2H-quinazolin-4-one in the presence of sodium hydroxide and water to form 6-chloro-2-(chloromethyl)-4-(2-fluorophenyl)-3-hydroxy-2H-quinazoline..
The product is then extracted using ethyl acetate and washed with water, sodium bicarbonate solution, and brine. The organic layer is dried over magnesium sulfate and concentrated to obtain the crude product..
The crude product is then purified using column chromatography with a mixture of ethyl acetate and hexanes as the eluent to obtain the final product..
科学研究应用
6-chloro-2-(chloromethyl)-4-(2-fluorophenyl)-3-hydroxy-2H-quinazoline has been studied for its potential use in various scientific research applications. It has been explored for its potential use in drug delivery systems, cancer therapy, antimicrobial agents, and as a corrosion inhibitor.
In the field of drug delivery, 6-chloro-2-(chloromethyl)-4-(2-fluorophenyl)-3-hydroxy-2H-quinazoline has been studied for its ability to form drug-loaded nanoparticles. These nanoparticles can be used to target specific cells and tissues in the body, allowing for more effective drug delivery.
In the field of cancer therapy, 6-chloro-2-(chloromethyl)-4-(2-fluorophenyl)-3-hydroxy-2H-quinazoline has been studied for its potential use as an anticancer agent. It has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death.
In the field of antimicrobial agents, 6-chloro-2-(chloromethyl)-4-(2-fluorophenyl)-3-hydroxy-2H-quinazoline has been studied for its potential use as an antibiotic. It has been shown to inhibit the growth of a variety of bacteria, including Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus.
In the field of corrosion inhibition, 6-chloro-2-(chloromethyl)-4-(2-fluorophenyl)-3-hydroxy-2H-quinazoline has been studied for its potential use as a corrosion inhibitor. It has been shown to inhibit the corrosion of metals such as iron, aluminum, and zinc in aqueous solutions.
作用机制
The mechanism of action of 6-chloro-2-(chloromethyl)-4-(2-fluorophenyl)-3-hydroxy-2H-quinazoline is not yet fully understood. However, it is believed to act by interacting with specific proteins and enzymes in the body, which in turn can lead to the inhibition of cell growth and the induction of apoptosis. It is also believed to act as an antimicrobial agent by disrupting the cell membrane of bacteria, leading to cell death.
生化和生理效应
The biochemical and physiological effects of 6-chloro-2-(chloromethyl)-4-(2-fluorophenyl)-3-hydroxy-2H-quinazoline are not yet fully understood. However, it has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit the growth of a variety of bacteria. It has also been shown to inhibit the corrosion of metals in aqueous solutions.
实验室实验的优点和局限性
The advantages of using 6-chloro-2-(chloromethyl)-4-(2-fluorophenyl)-3-hydroxy-2H-quinazoline in laboratory experiments include its low cost, its ease of synthesis, and its ability to form drug-loaded nanoparticles. Additionally, it has been shown to inhibit the growth of
属性
IUPAC Name |
6-chloro-2-(chloromethyl)-4-(2-fluorophenyl)-3-hydroxy-2H-quinazoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2FN2O/c16-8-14-19-13-6-5-9(17)7-11(13)15(20(14)21)10-3-1-2-4-12(10)18/h1-7,14,21H,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXTLDTBBFIQWKV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C3C=C(C=CC3=NC(N2O)CCl)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2FN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-2-(chloromethyl)-4-(2-fluorophenyl)-1,2-dihydroquinazoline 3-Oxide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(4aR,7aR)-octahydro-6-(phenylmethyl)-1H-Pyrrolo[3,4-b]pyridine](/img/structure/B41654.png)
